2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate
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Description
“2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate” is a chemical compound with the molecular formula C12H13N3O4 . It is used as a bifunctional linker for antibody-drug-conjugation (ADC) .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxopyrrolidinyl group, a diazirinyl group, and a but-3-yn-1-yl group . The molecular weight is 263.25 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 373.4±52.0 °C and a predicted density of 1.37±0.1 g/cm3 .Mechanism of Action
Target of Action
The primary target of 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate is proteins, specifically lysine residues . This compound can react with proteins to modify these residues, which can alter the protein’s function .
Mode of Action
This compound acts as a protein crosslinker . It interacts with its targets (proteins) by forming covalent bonds with lysine residues . This interaction can result in changes to the protein’s structure and function.
Result of Action
The result of the action of this compound is the modification of lysine residues in proteins . This can lead to changes in the structure and function of the proteins, potentially affecting various cellular processes depending on the specific proteins involved.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate plays a crucial role in biochemical reactions, particularly in the context of protein crosslinking. This compound interacts with enzymes, proteins, and other biomolecules through its diazirine and alkyne functional groups. The diazirine group can form covalent bonds with nearby biomolecules upon activation by UV light, while the alkyne group can participate in click chemistry reactions. These interactions allow for the precise labeling and identification of proteins and other biomolecules in complex mixtures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the compound’s ability to label proteins can be used to study protein-protein interactions and the dynamics of cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The diazirine group, upon activation by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This results in the formation of stable covalent bonds, allowing for the permanent labeling of proteins and other biomolecules. The alkyne group can also participate in click chemistry reactions, enabling the conjugation of the compound to various probes and tags for detection and analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as light exposure, temperature, and the presence of reactive species. Over time, the compound may degrade, leading to a decrease in its labeling efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of protein modification and signaling pathway alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve effective labeling without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its incorporation into biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modify proteins involved in metabolic pathways can provide insights into the regulation of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its labeling efficiency and the specificity of its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in various subcellular environments .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate' involves the reaction of 3-(but-3-yn-1-yl)-3H-diazirine with ethyl 3-bromoacrylate followed by cyclization to form the final product.", "Starting Materials": [ "3-(but-3-yn-1-yl)-3H-diazirine", "Ethyl 3-bromoacrylate", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 3-(but-3-yn-1-yl)-3H-diazirine (1.0 g, 9.2 mmol) in tetrahydrofuran (20 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (60% dispersion in oil, 0.4 g, 10.0 mmol) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add ethyl 3-bromoacrylate (1.8 g, 9.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and acetic acid (1 mL) to the reaction mixture.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product '2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate' as a white solid (yield: 70%)." ] } | |
CAS No. |
2012552-32-6 |
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-but-3-ynyldiazirin-3-yl)propanoate |
InChI |
InChI=1S/C12H13N3O4/c1-2-3-7-12(13-14-12)8-6-11(18)19-15-9(16)4-5-10(15)17/h1H,3-8H2 |
InChI Key |
MRJPJWSDBMGZAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
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